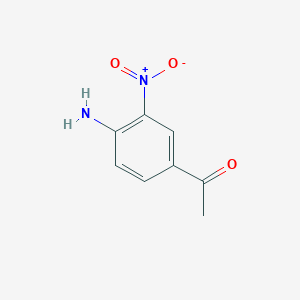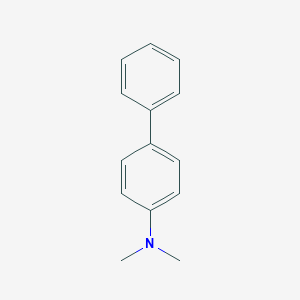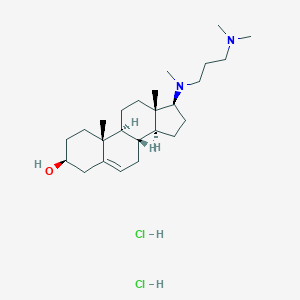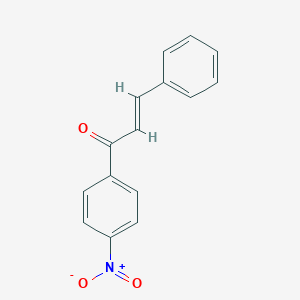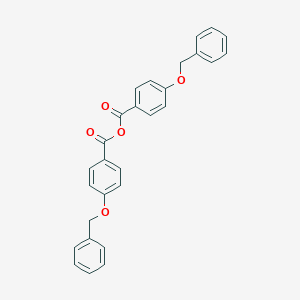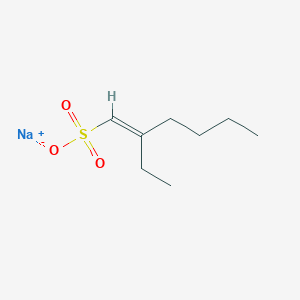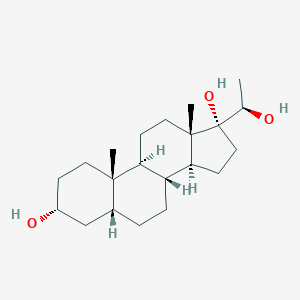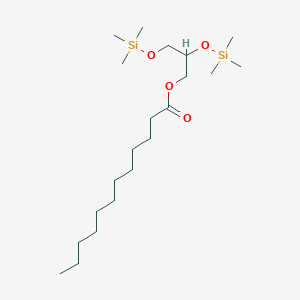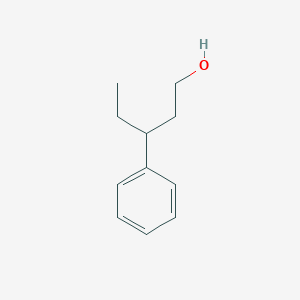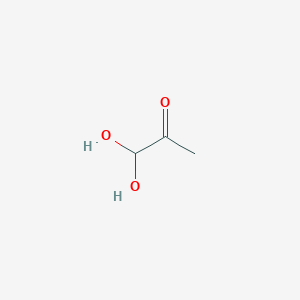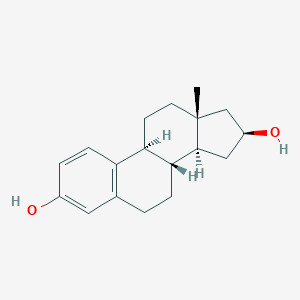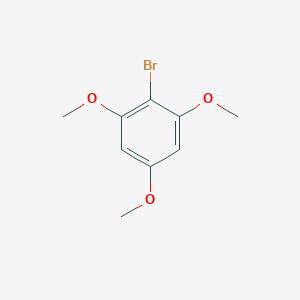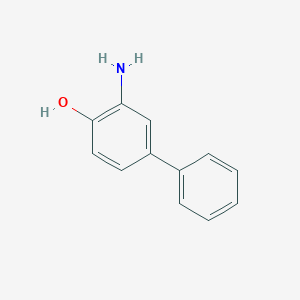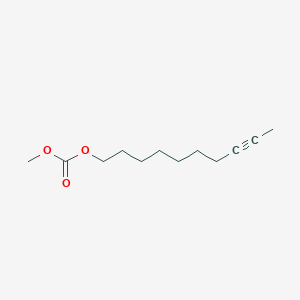
Carbonic acid, decynyl methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, decynyl methyl ester (CDME) is an organic compound with the chemical formula C10H12O2. It is a colorless liquid that is used in various scientific research applications. CDME is synthesized through a simple and efficient method, making it a popular choice for researchers.
Aplicaciones Científicas De Investigación
Carbonic acid, decynyl methyl ester is used in various scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe in biochemical studies, and as a model compound for investigating the properties of carbonic acid derivatives. Carbonic acid, decynyl methyl ester has also been used as a potential therapeutic agent for the treatment of cancer and other diseases.
Mecanismo De Acción
Carbonic acid, decynyl methyl ester acts as a carbonic anhydrase (CA) inhibitor, which means it inhibits the activity of the enzyme carbonic anhydrase. CA is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting CA, Carbonic acid, decynyl methyl ester reduces the production of bicarbonate and protons, which can have various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Carbonic acid, decynyl methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce the production of lactate in cancer cells. Carbonic acid, decynyl methyl ester has also been shown to have anti-inflammatory effects, reduce oxidative stress, and improve insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbonic acid, decynyl methyl ester has several advantages for lab experiments. It is a cost-effective reagent that is easy to synthesize. It has a high solubility in organic solvents, making it easy to use in various experimental setups. However, Carbonic acid, decynyl methyl ester has some limitations. It is unstable in the presence of water, which can limit its use in some experimental setups. Carbonic acid, decynyl methyl ester also has a short half-life, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for the use of Carbonic acid, decynyl methyl ester in scientific research. One potential direction is the use of Carbonic acid, decynyl methyl ester as a therapeutic agent for the treatment of cancer and other diseases. Carbonic acid, decynyl methyl ester has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential direction is the use of Carbonic acid, decynyl methyl ester as a model compound for investigating the properties of carbonic acid derivatives. Carbonic acid, decynyl methyl ester has unique properties that make it a useful model compound for studying the properties of other carbonic acid derivatives. Finally, further research is needed to determine the full range of biochemical and physiological effects of Carbonic acid, decynyl methyl ester and its potential applications in various fields of research.
Conclusion
In conclusion, Carbonic acid, decynyl methyl ester is a versatile and cost-effective compound that has various scientific research applications. Its synthesis method is simple and efficient, and it has several advantages for lab experiments. Carbonic acid, decynyl methyl ester acts as a CA inhibitor, which can have various biochemical and physiological effects. Its potential applications in various fields of research make it an exciting compound for further investigation.
Métodos De Síntesis
Carbonic acid, decynyl methyl ester is synthesized through the reaction of 1-decyne with methyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of Carbonic acid, decynyl methyl ester and hydrogen chloride gas. The reaction is simple and efficient, making Carbonic acid, decynyl methyl ester a cost-effective choice for researchers.
Propiedades
Número CAS |
1322-34-5 |
|---|---|
Nombre del producto |
Carbonic acid, decynyl methyl ester |
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
dec-8-ynyl methyl carbonate |
InChI |
InChI=1S/C12H20O3/c1-3-4-5-6-7-8-9-10-11-15-12(13)14-2/h5-11H2,1-2H3 |
Clave InChI |
OIRNNICOQNNTGF-UHFFFAOYSA-N |
SMILES |
CC#CCCCCCCCOC(=O)OC |
SMILES canónico |
CC#CCCCCCCCOC(=O)OC |
Otros números CAS |
1322-34-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




